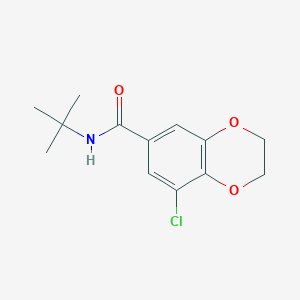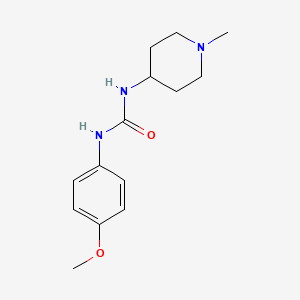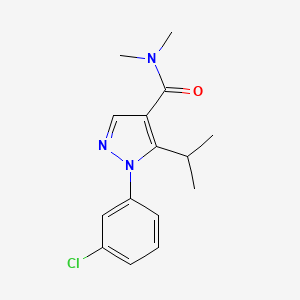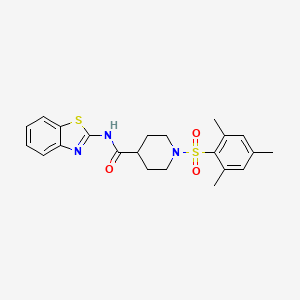
Adamantane-1-carboxylic acid biphenyl-2-ylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-1-carboxylic acid biphenyl-2-ylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Adamantane-1-carboxylic acid biphenyl-2-ylamide is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the progression of neurological disorders. The compound may also interact with metal ions in biological systems, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that Adamantane-1-carboxylic acid biphenyl-2-ylamide has a range of biochemical and physiological effects. In particular, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Adamantane-1-carboxylic acid biphenyl-2-ylamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving Adamantane-1-carboxylic acid biphenyl-2-ylamide. One area of interest is the development of new drug candidates for the treatment of neurological disorders. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of research.
Conclusion:
In conclusion, Adamantane-1-carboxylic acid biphenyl-2-ylamide is a promising compound with potential applications in various fields of scientific research. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of Adamantane-1-carboxylic acid biphenyl-2-ylamide involves the reaction of adamantane-1-carboxylic acid with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, resulting in the formation of the desired compound. This method has been optimized to produce high yields of the compound with minimal side reactions.
Applications De Recherche Scientifique
Adamantane-1-carboxylic acid biphenyl-2-ylamide has been extensively studied for its potential applications in various fields of scientific research. In particular, the compound has shown promise as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(2-phenylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c25-22(23-13-16-10-17(14-23)12-18(11-16)15-23)24-21-9-5-4-8-20(21)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHVTIQFJGRZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid biphenyl-2-ylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-bromo-N-[2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7537384.png)

![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)